

ZD-9379 solubility in DMSO and aqueous solutions

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Compound of Interest

Compound Name: ZD-9379

Cat. No.: B15616720

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ZD-9379 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, handling, and use of **ZD-9379**.

Frequently Asked Questions (FAQs)

Q1: What is **ZD-9379** and what is its primary mechanism of action?

A1: **ZD-9379** is a potent and brain-penetrant antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts specifically at the glycine binding site on the NMDA receptor complex.[1] [2] For the receptor's ion channel to open, both the primary agonist (glutamate) and a coagonist (glycine or D-serine) must be bound. **ZD-9379** works by blocking this glycine site, thereby preventing receptor activation and subsequent ion influx, which confers its neuroprotective properties.[2]

Q2: What are the main research applications for **ZD-9379**?

A2: **ZD-9379** is primarily investigated for its neuroprotective effects. It has been studied in models of focal ischemia (stroke), where it has been shown to reduce infarct size and the frequency of spreading depressions, which are waves of depolarization linked to neuronal injury.[1][3]

Q3: How should I store **ZD-9379** powder and its stock solutions?



A3: The solid form of **ZD-9379** should be stored at +4°C.[1] For stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.

Solubility Data

The solubility of **ZD-9379** can vary depending on the solvent and the pH of the aqueous solution. The following table summarizes its solubility in common laboratory solvents.

Solvent	Maximum Concentration	Notes
DMSO (Dimethyl Sulfoxide)	50 mM	Recommended for preparing high-concentration stock solutions.
1 eq. NaOH	20 mM	Soluble in basic aqueous solutions.
Water	Low / Insoluble	ZD-9379 is poorly soluble in neutral aqueous solutions like pure water.
PBS (Phosphate-Buffered Saline)	Low / Insoluble	Similar to water, direct dissolution in PBS at neutral pH is challenging.

Troubleshooting Guide

Issue 1: My **ZD-9379** powder is not dissolving in my aqueous buffer (e.g., PBS or cell culture medium).

- Cause: **ZD-9379** has very low solubility in neutral aqueous solutions. Direct addition of the powder to these buffers will likely result in precipitation or an insoluble suspension.
- Solution: First, prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).
 Then, serially dilute this stock solution into your aqueous buffer to achieve the desired final concentration. Ensure the final concentration of DMSO in your experimental system is low (typically <0.5%) to avoid solvent-induced toxicity.



Issue 2: After diluting my DMSO stock solution into an aqueous buffer, the compound precipitated.

- Cause: This can happen if the final concentration of ZD-9379 exceeds its solubility limit in the aqueous buffer, even with a small amount of DMSO present.
- Solution 1 (Vortexing & Warming): Immediately after adding the DMSO stock to the buffer, vortex the solution vigorously. Gentle warming in a water bath (e.g., to 37°C) may also help to keep the compound in solution.
- Solution 2 (Lower Final Concentration): The desired final concentration may be too high. Try preparing a lower concentration to stay within the solubility limits of the aqueous medium.
- Solution 3 (Use of Surfactants/Co-solvents for in vivo use): For preparing formulations for animal studies, co-solvents may be necessary. A common vehicle for poorly soluble compounds is a mixture of DMSO, a surfactant like Tween® 80, and saline. Always perform vehicle-only control experiments.

Experimental Protocols & Workflows Protocol 1: Preparation of a 50 mM ZD-9379 Stock Solution in DMSO

- Weigh the Compound: Accurately weigh the required amount of ZD-9379 powder. The
 molecular weight is 383.79 g/mol . To prepare 1 mL of a 50 mM stock, you would need 19.19
 mg.
- Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the powder.
- Dissolve: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if needed.
- Store: Aliquot the stock solution into smaller, single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution for In Vitro Assays

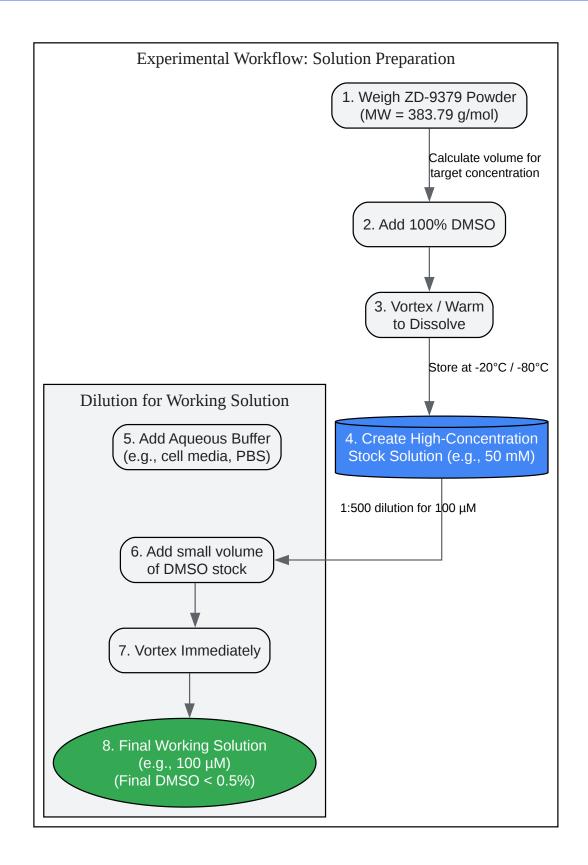






- Thaw Stock: Thaw one aliquot of the 50 mM ZD-9379 stock solution from Protocol 1.
- Calculate Dilution: To prepare a 100 μM solution, you will need to perform a 1:500 dilution of the stock solution. For example, to make 1 mL of working solution, you would add 2 μL of the 50 mM stock to 998 μL of your desired aqueous buffer (e.g., cell culture medium, artificial cerebrospinal fluid).
- Mix: Add the DMSO stock to the aqueous buffer and immediately vortex vigorously to ensure rapid and complete mixing, preventing precipitation.
- Final DMSO Check: In this example, the final DMSO concentration is 0.2%, which is generally well-tolerated by most cell cultures. Always confirm the DMSO tolerance of your specific cell line.





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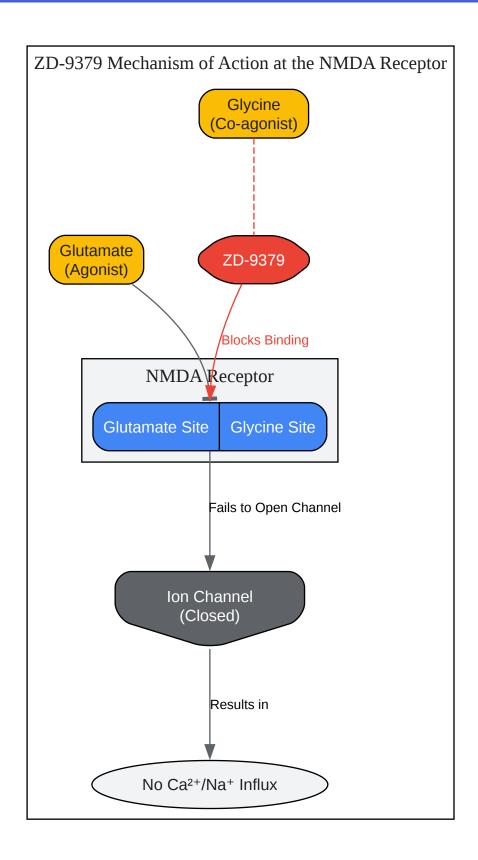
Workflow for preparing **ZD-9379** solutions.



Mechanism of Action: NMDA Receptor Antagonism

ZD-9379 functions by inhibiting the NMDA receptor, a crucial component in excitatory neurotransmission. The diagram below illustrates its mechanism. The NMDA receptor requires two signals to activate: glutamate binding and glycine binding. **ZD-9379** competitively blocks the glycine site, preventing the conformational change needed for the ion channel to open, thus blocking Ca²⁺ and Na⁺ influx.





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ZD-9379 blocks the glycine co-agonist site on the NMDA receptor.



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